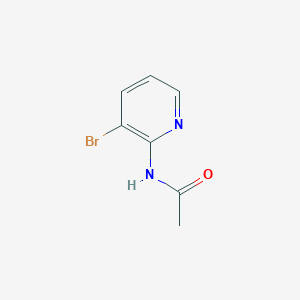

N-(3-bromopyridin-2-yl)acetamide

Descripción general

Descripción

N-(3-bromopyridin-2-yl)acetamide is an organic compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol. This compound has gained significant attention in the scientific community due to its unique physical and chemical properties.

Métodos De Preparación

N-(3-bromopyridin-2-yl)acetamide can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromopyridine with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature and stirred overnight . The resulting product is then purified through extraction with ethyl acetate .

Análisis De Reacciones Químicas

N-(3-bromopyridin-2-yl)acetamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Cyclization Reactions: It can undergo cyclization reactions to form various heterocyclic compounds.

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various bases . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-bromopyridin-2-yl)acetamide is primarily utilized in the synthesis of various pharmaceutical agents. Its role as an intermediate in the production of b-Raf inhibitors is particularly significant, as these inhibitors are used in targeted cancer therapies. The compound's ability to disrupt the Ras/Raf/MEK/ERK signaling pathway positions it as a potential treatment for cancers characterized by excessive cell proliferation.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is employed in chemodivergent synthesis, allowing for the formation of various derivatives such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine through mild and metal-free conditions. The compound's reactivity facilitates substitution reactions, cyclization, and other transformations that are crucial in developing complex organic molecules.

Biological Studies

In biological research, this compound has been studied for its potential therapeutic effects. It has demonstrated promising results in inhibiting specific kinases involved in cellular signaling pathways, which may lead to advancements in treating metabolic disorders and cancers. The compound's interaction with phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) has been particularly noted for its implications in cancer therapy and metabolic regulation.

Data Summary

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Study 1: Anticancer Activity

In vivo studies have indicated that this compound exhibits significant antiproliferative effects on several cancer cell lines. The compound demonstrated an IC50 value of approximately 0.270 μM against PI5P4K α, suggesting its potential utility as a therapeutic agent in oncology.

Case Study 2: Diabetes Research

Research focusing on metabolic regulation revealed that this compound modulates insulin signaling pathways by inhibiting PI5P4K activity, which is linked to improved glucose metabolism in diabetic models. This dual role highlights its potential not only in cancer therapy but also in managing metabolic diseases.

Mecanismo De Acción

Comparación Con Compuestos Similares

N-(3-bromopyridin-2-yl)acetamide can be compared with other similar compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . The unique bromine substitution in this compound distinguishes it from other pyridine derivatives and contributes to its distinct reactivity and applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable building block for the synthesis of complex molecules and therapeutic agents. Further research into its mechanism of action and applications will continue to expand our understanding of this compound.

Actividad Biológica

N-(3-bromopyridin-2-yl)acetamide is an organic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a brominated pyridine ring attached to an acetamide group, contributes to its diverse applications in drug development and synthesis.

- Molecular Formula : C₇H₈BrN₂O

- Molecular Weight : Approximately 215.05 g/mol

- Structure : The compound consists of a pyridine ring with a bromine atom at the 3-position and an acetamide functional group.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.

- Inhibition of Cell Growth : The compound has been implicated in the inhibition of the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation. This suggests potential applications in cancer treatment, particularly as a b-Raf inhibitor.

The precise mechanism of action for this compound is still under investigation. However, its role in disrupting critical biochemical pathways suggests that it may inhibit specific enzymes or receptors involved in cellular signaling and growth regulation.

Target Pathways

- Ras/Raf/MEK/ERK Pathway : This pathway is vital for cell division and differentiation. Inhibition can lead to reduced cell proliferation, which is beneficial in cancer therapy.

- Microbial Inhibition : The compound's ability to disrupt bacterial cell walls or metabolic processes contributes to its antimicrobial efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Cancer Treatment | Potential b-Raf inhibitor affecting cell growth | |

| Biochemical Pathway | Inhibits Ras/Raf/MEK/ERK signaling |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, it was found to exhibit significant activity against E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Synthesis and Applications

This compound serves as a versatile building block in organic synthesis. It is utilized in the chemodivergent synthesis of various pyridine derivatives and has applications in developing pharmaceutical compounds.

Synthesis Methodology

The synthesis typically involves:

- Starting Materials : α-bromoketones and 2-aminopyridine.

- Reaction Conditions : Conducted under mild conditions using solvents like toluene, often facilitated by iodine (I₂) and tert-butyl hydroperoxide (TBHP) as oxidants.

Propiedades

IUPAC Name |

N-(3-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMIXVYAZYQKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356053 | |

| Record name | N-(3-Bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155444-28-3 | |

| Record name | N-(3-Bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.